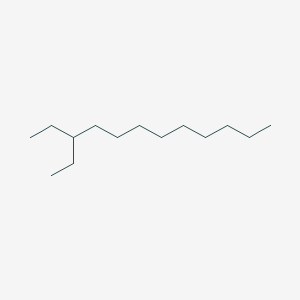

Dodecane, 3-ethyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

57297-82-2 |

|---|---|

Molecular Formula |

C14H30 |

Molecular Weight |

198.39 g/mol |

IUPAC Name |

3-ethyldodecane |

InChI |

InChI=1S/C14H30/c1-4-7-8-9-10-11-12-13-14(5-2)6-3/h14H,4-13H2,1-3H3 |

InChI Key |

RPDFRSKJKOQCIT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyldodecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyldodecane is a branched-chain alkane with the molecular formula C14H30. As a member of the hydrocarbon family, its chemical and physical properties are of interest in various fields, including organic synthesis, fuel technology, and as a non-polar solvent. This guide provides a comprehensive overview of the known properties of 3-ethyldodecane, including detailed experimental protocols for the determination of key physical characteristics and a representative synthetic approach.

It is important to note that while computed data for 3-ethyldodecane is available, specific experimental data for this compound is limited in publicly accessible literature. Therefore, for comparative purposes, this guide also includes experimental data for the straight-chain isomer, n-dodecane, and the smaller branched alkane, 3-ethyldecane.

Chemical and Physical Properties of 3-Ethyldodecane (Computed)

The following table summarizes the computed chemical and physical properties of 3-ethyldodecane. These values are predicted using computational models and provide valuable estimates in the absence of extensive experimental data.

| Property | Value | Source |

| Molecular Formula | C14H30 | PubChem[1] |

| Molecular Weight | 198.39 g/mol | PubChem[1] |

| IUPAC Name | 3-Ethyldodecane | PubChem[1] |

| XLogP3-AA | 7.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 0 | PubChem[1] |

| Rotatable Bond Count | 10 | PubChem[1] |

Comparative Experimental Data

To provide context for the properties of 3-ethyldodecane, the following tables present experimental data for the related compounds n-dodecane and 3-ethyldecane.

n-Dodecane: Experimental Physical Properties

| Property | Value | Source |

| Boiling Point | 216.3 °C at 760 mmHg | PubChem[2] |

| Melting Point | -9.6 °C | PubChem[2] |

| Density | 0.75 g/mL at 25 °C | ChemicalBook[3] |

| Water Solubility | 3.7e-06 mg/mL at 25 °C | PubChem[2] |

3-Ethyldecane: Experimental Physical Properties

| Property | Value | Source |

| Boiling Point | 209 °C | NIST Chemistry WebBook[4] |

| Melting Point | -62.15 °C (estimated) | Cheméo |

| Density | 0.76 g/cm³ at 20 °C | Cheméo |

Experimental Protocols

Detailed methodologies for determining key physical properties of liquid hydrocarbons like 3-ethyldodecane are crucial for obtaining reliable experimental data. The following sections describe standard laboratory procedures.

Determination of Boiling Point: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[5][6][7]

Procedure:

-

A small sample of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer.

-

The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is discontinued, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Determination of Density: Pycnometer Method

A pycnometer is a piece of laboratory glassware used to determine the density of a liquid with high precision.[8][9][10][11]

Procedure:

-

A clean, dry pycnometer is weighed accurately (m1).

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

The filled pycnometer is weighed again (m2).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m3).

-

The density of the sample liquid is calculated using the formula: Density_sample = [(m2 - m1) / (m3 - m1)] * Density_reference

Synthesis of Branched Alkanes: Grignard Reaction

A common method for the synthesis of branched alkanes involves the use of Grignard reagents. This approach allows for the formation of new carbon-carbon bonds.[12][13][14][15][16]

General Procedure:

-

Formation of the Grignard Reagent: An alkyl halide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) to form the Grignard reagent (R-MgX).

-

Reaction with a Ketone: The Grignard reagent is then reacted with a ketone. The nucleophilic alkyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.

-

Protonation: The resulting magnesium alkoxide intermediate is then protonated, typically by the addition of a weak acid (e.g., aqueous ammonium chloride), to yield a tertiary alcohol.

-

Dehydration and Hydrogenation: The tertiary alcohol is subsequently dehydrated to form an alkene, followed by catalytic hydrogenation to yield the final branched alkane.

Visualizations

Experimental Workflow: Determination of Boiling Point (Thiele Tube Method)

Caption: Workflow for boiling point determination using the Thiele tube method.

Experimental Workflow: Determination of Density (Pycnometer Method)

References

- 1. Dodecane, 3-ethyl | C14H30 | CID 529852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. 3-ethyldecane [webbook.nist.gov]

- 5. Thiele tube - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. fpharm.uniba.sk [fpharm.uniba.sk]

- 10. ised-isde.canada.ca [ised-isde.canada.ca]

- 11. fpharm.uniba.sk [fpharm.uniba.sk]

- 12. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. leah4sci.com [leah4sci.com]

The Energetic Landscape of Branched Alkanes: A Technical Guide to Their Thermodynamic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, fundamental organic molecules, play a crucial role in various scientific disciplines, from materials science to pharmacology. Their three-dimensional structure significantly influences their physical and chemical behavior, with profound implications for their application. A deep understanding of their thermodynamic properties—enthalpy, entropy, and Gibbs free energy—is paramount for predicting their stability, reactivity, and suitability for specific applications, including rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the core thermodynamic principles governing branched alkanes, detailed experimental methodologies for their determination, and a quantitative comparison of key isomers.

The Influence of Branching on Thermodynamic Stability

In the realm of alkane isomers, a fascinating trend emerges: branched alkanes are generally more thermodynamically stable than their linear counterparts. This increased stability is reflected in their more negative standard enthalpies of formation (ΔHf°). For instance, neopentane (2,2-dimethylpropane) is the most stable isomer of pentane, possessing the lowest enthalpy of formation.[1] This phenomenon, often referred to as the "alkane branching effect," arises from a combination of factors including electron correlation, steric interactions, and hyperconjugation.[1] Essentially, the more compact structure of branched alkanes leads to a decrease in the molecule's surface area and a corresponding lowering of its potential energy.[1]

Quantitative Thermodynamic Data of Pentane and Hexane Isomers

To illustrate the impact of branching on thermodynamic properties, the following tables summarize the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and standard Gibbs free energy of formation (ΔGf°) for the isomers of pentane and hexane at 298.15 K.

Table 1: Thermodynamic Properties of Pentane Isomers (C5H12)

| Isomer | IUPAC Name | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| n-pentane | Pentane | -146.4 | 349 | -8.4 |

| Isopentane | 2-Methylbutane | -154.4 | 344 | -14.8 |

| Neopentane | 2,2-Dimethylpropane | -166.0 | 306 | -15.2 |

| Data sourced from the NIST Chemistry WebBook and Wired Chemist.[2][3] |

Table 2: Thermodynamic Properties of Hexane Isomers (C6H14)

| Isomer | IUPAC Name | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| n-hexane | Hexane | -167.2 | 388 | -0.3 |

| Isohexane | 2-Methylpentane | -174.5 | 384 | -2.6 |

| 3-Methylpentane | 3-Methylpentane | -171.8 | 382 | -1.1 |

| Neohexane | 2,2-Dimethylbutane | -185.7 | 358 | -6.4 |

| 2,3-Dimethylbutane | 2,3-Dimethylbutane | -178.6 | 368 | -4.4 |

| Data sourced from the NIST Chemistry WebBook and other sources.[4][5][6][7][8] |

Experimental Determination of Thermodynamic Properties

The accurate determination of the thermodynamic properties of branched alkanes relies on precise experimental techniques. The following sections detail the methodologies for measuring enthalpy and entropy, from which Gibbs free energy can be calculated.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a compound is typically determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Detailed Methodology:

-

Sample Preparation: A precise mass of the volatile liquid alkane is encapsulated in a thin-walled glass or quartz ampoule. This ampoule is then placed in a crucible along with a known mass of a solid combustion promoter, such as benzoic acid, which has a well-characterized enthalpy of combustion. A fuse wire is positioned to ensure ignition of the promoter.

-

Calorimeter Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A small, measured amount of water is added to the bomb to saturate the internal atmosphere and ensure that any water formed during combustion is in the liquid state. The bomb is then sealed and purged with oxygen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[9] The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter).

-

Combustion and Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded precisely. The sample is then ignited by passing an electric current through the fuse wire. The combustion of the alkane and the promoter releases heat, which is absorbed by the bomb and the surrounding water, causing a rise in temperature. The final temperature is recorded after thermal equilibrium is re-established.

-

Data Analysis and Calculation:

-

The heat absorbed by the calorimeter and its contents (qcalorimeter) is calculated using the equation: q_calorimeter = C_calorimeter * ΔT where Ccalorimeter is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the measured temperature change.

-

The heat released by the reaction (qreaction) is equal in magnitude but opposite in sign to the heat absorbed by the calorimeter: q_reaction = -q_calorimeter.

-

The total heat released is the sum of the combustion of the alkane and the combustion promoter. The heat from the promoter is subtracted to find the heat of combustion of the alkane.

-

The standard enthalpy of combustion (ΔHc°) of the alkane is then calculated per mole.

-

Finally, the standard enthalpy of formation (ΔHf°) of the alkane is calculated using Hess's Law, utilizing the known standard enthalpies of formation for the products of combustion (CO2 and H2O).[10]

-

Entropy: Statistical Mechanics and Spectroscopy

The standard entropy of a substance is determined by a combination of calorimetric measurements at low temperatures and calculations based on statistical mechanics, which utilizes molecular properties obtained from spectroscopy.

Caption: Logical relationship for determining entropy via spectroscopy and statistical mechanics.

Detailed Methodology:

-

Spectroscopic Analysis:

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to determine the vibrational frequencies of the molecule. Each vibrational mode contributes to the overall entropy.

-

Microwave Spectroscopy: This method provides highly accurate measurements of the moments of inertia of the molecule, from which the rotational constants are derived. These constants are essential for calculating the rotational contribution to entropy.

-

-

Statistical Mechanics Calculations:

-

The entropy of a molecule is calculated as the sum of contributions from translational, rotational, vibrational, and electronic degrees of freedom.

-

The translational entropy is calculated using the Sackur-Tetrode equation, which depends on the molecular mass, temperature, and pressure.

-

The rotational entropy is calculated from the rotational constants (obtained from microwave spectroscopy) and the symmetry number of the molecule.

-

The vibrational entropy is calculated from the vibrational frequencies (obtained from IR and Raman spectroscopy) using the harmonic oscillator model.

-

The electronic entropy is typically negligible for alkanes at standard temperatures as the electronic ground state is non-degenerate.

-

-

Calorimetric Data (Third Law of Thermodynamics): The Third Law of Thermodynamics states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[11] Experimental heat capacity data from very low temperatures up to the desired temperature (e.g., 298.15 K) are used to determine the entropy by integrating Cp/T with respect to temperature. This calorimetric entropy should agree with the spectroscopically calculated entropy for simple, well-ordered crystals.

Gibbs Free Energy Calculation

Once the standard enthalpy of formation (ΔHf°) and the standard molar entropy (S°) have been determined, the standard Gibbs free energy of formation (ΔGf°) can be calculated using the fundamental thermodynamic relationship:[11]

ΔGf° = ΔHf° - TΔSf°

Where:

-

T is the standard temperature (298.15 K).

-

ΔSf° is the standard entropy of formation, which is calculated from the standard molar entropies of the compound and its constituent elements in their standard states.

Conclusion

The thermodynamic properties of branched alkanes are a direct consequence of their molecular structure. The increased stability of branched isomers, as evidenced by their more negative enthalpies of formation, is a key principle with far-reaching implications. The accurate determination of these properties through a combination of experimental techniques like bomb calorimetry and theoretical calculations based on statistical mechanics and spectroscopy provides the fundamental data necessary for researchers, scientists, and drug development professionals to predict molecular behavior, optimize chemical processes, and design novel molecules with desired characteristics. The data and methodologies presented in this guide serve as a critical resource for advancing research and development in fields where the energetic landscape of molecules dictates their utility.

References

- 1. gauthmath.com [gauthmath.com]

- 2. Pentane [webbook.nist.gov]

- 3. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds [wiredchemist.com]

- 4. Hexane - Wikipedia [en.wikipedia.org]

- 5. Hexane (data page) - Wikipedia [en.wikipedia.org]

- 6. n-Hexane (CAS 110-54-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. n-Hexane [webbook.nist.gov]

- 8. n-Hexane [webbook.nist.gov]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. Measuring Entropy and Entropy Changes – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 11. oldmis.kp.ac.rw [oldmis.kp.ac.rw]

High-Purity 3-Ethyldodecane: A Technical Guide for Researchers and Drug Development Professionals

Introduction: 3-Ethyldodecane, a branched-chain alkane with the chemical formula C14H30, is a lipophilic compound of increasing interest in pharmaceutical research and development. Its unique physical and chemical properties make it a candidate for various applications, including as an excipient in drug delivery systems and as a non-polar solvent. This technical guide provides an in-depth overview of the commercial sourcing, synthesis, purification, and analytical characterization of high-purity 3-ethyldodecane, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Custom Synthesis

High-purity 3-ethyldodecane is not typically available as a standard catalog item from major chemical suppliers. Due to its specialized nature, researchers requiring this compound in high purity will likely need to engage with companies offering custom chemical synthesis services. These companies operate on a fee-for-service or a full-time equivalent (FTE) basis to produce specific molecules according to client specifications.

Table 1: Potential Custom Synthesis Providers

| Company Type | Service Model | Key Capabilities |

| Custom Synthesis CROs | Fee-for-Service (FFS), Full-Time Equivalent (FTE) | Multi-step organic synthesis, process development, scale-up, and analytical services. |

| Specialized Chemical Manufacturers | FFS, Bulk Synthesis | Expertise in specific reaction classes, large-scale production. |

When sourcing 3-ethyldodecane, it is crucial to provide the supplier with detailed specifications, including the desired purity level, required quantity, and the analytical data needed for quality control.

Synthesis of 3-Ethyldodecane: Experimental Protocols

The synthesis of 3-ethyldodecane can be achieved through established organometallic reactions. A common and effective method involves the Grignard reaction, which is well-suited for the formation of carbon-carbon bonds.

Grignard Reaction Protocol

This protocol outlines the synthesis of 3-ethyldodecane from 1-bromodecane and ethyl magnesium bromide.

Materials:

-

1-bromodecane

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), dilute solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, condenser, dropping funnel)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent (Ethylmagnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small amount of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and begins to reflux.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 1-Bromodecane:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of 1-bromodecane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the 1-bromodecane solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding the reaction mixture to a beaker containing crushed ice and a dilute solution of hydrochloric acid. This will hydrolyze the intermediate and dissolve any unreacted magnesium.

-

Transfer the mixture to a separatory funnel. The organic layer containing the 3-ethyldodecane will separate from the aqueous layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

-

Purify the crude 3-ethyldodecane by fractional distillation under reduced pressure to achieve high purity.

-

Purity Analysis and Characterization

Ensuring the purity and structural integrity of synthesized 3-ethyldodecane is critical for its application in research and drug development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Table 2: Analytical Methods for Quality Control of 3-Ethyldodecane

| Analytical Technique | Purpose | Expected Results |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and identification of volatile impurities. | A single major peak corresponding to 3-ethyldodecane with a mass spectrum consistent with its molecular weight and fragmentation pattern. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural confirmation and identification of isomeric or other organic impurities. | Spectra consistent with the predicted chemical shifts and coupling constants for the 3-ethyldodecane structure. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of the alkane functional group and absence of other functional groups. | Characteristic C-H stretching and bending vibrations for an alkane. Absence of peaks corresponding to O-H, C=O, or other functional groups. |

Experimental Protocol: Purity Assessment by GC-MS

Instrumentation:

-

Gas chromatograph equipped with a mass selective detector (MSD).

-

Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms or equivalent).

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Sample Preparation:

-

Dilute a small amount of the purified 3-ethyldodecane in a volatile organic solvent such as hexane or dichloromethane.

Data Analysis:

-

The purity is determined by the area percentage of the 3-ethyldodecane peak in the total ion chromatogram (TIC). The mass spectrum of the peak should be compared with a reference spectrum from a database (e.g., NIST) to confirm its identity.

Applications in Drug Development

The lipophilic nature and low reactivity of high-purity 3-ethyldodecane make it a promising candidate for various applications in pharmaceutical formulations.

-

Solubility Enhancement: Branched alkanes can act as co-solvents or as part of a lipid-based drug delivery system to enhance the solubility and bioavailability of poorly water-soluble drugs.[1][2] The branched structure can disrupt the crystal lattice of a drug and create a more favorable environment for dissolution.[1]

-

Topical and Transdermal Formulations: Due to its oily nature and ability to act as a penetration enhancer, 3-ethyldodecane can be a valuable component in creams, ointments, and patches for topical and transdermal drug delivery.[3][4] It can help to solubilize the active pharmaceutical ingredient (API) and facilitate its transport across the skin barrier.[3][4]

-

Excipient in Emulsions and Microemulsions: As a non-polar oil phase, it can be used to formulate stable emulsions and microemulsions for the delivery of both lipophilic and hydrophilic drugs.

Logical Workflow for Procurement and Validation

The following diagram illustrates a typical workflow for a research or drug development team to procure and validate high-purity 3-ethyldodecane.

Caption: Procurement and validation workflow for high-purity 3-ethyldodecane.

Conclusion

While not a readily available stock chemical, high-purity 3-ethyldodecane can be reliably sourced through custom synthesis. A thorough understanding of the synthetic routes, purification methods, and analytical techniques for quality control is essential for researchers and drug development professionals. The unique properties of this branched alkane present opportunities for its use as a versatile excipient in various pharmaceutical formulations, particularly for enhancing the delivery of poorly soluble drugs. Careful planning of the procurement and in-house validation process is crucial to ensure the quality and suitability of the material for its intended research or development application.

References

An In-Depth Technical Guide to the IUPAC Nomenclature of Complex Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the systematic approach to naming complex branched alkanes as stipulated by the International Union of Pure and Applied Chemistry (IUPAC). Understanding this nomenclature is fundamental for unambiguous communication in chemical research, particularly in the fields of organic synthesis, medicinal chemistry, and drug development, where precise molecular structure identification is paramount. This document outlines the core rules, presents relevant quantitative data, details experimental protocols for the synthesis and characterization of these molecules, and provides visual aids to facilitate understanding.

Core Principles of IUPAC Nomenclature for Branched Alkanes

The IUPAC system provides a logical and systematic set of rules to name organic compounds, ensuring that every distinct compound has a unique name. For branched alkanes, the process involves a series of sequential steps to identify and name the parent chain and its various substituents.

Identifying the Parent Chain

The foundation of the name of a branched alkane is the parent chain, which is the longest continuous chain of carbon atoms in the molecule.[1] It is crucial to examine all possible paths, as the longest chain may not always be written in a linear fashion.[2] If two or more chains of equal length are found, the parent chain is the one with the greatest number of substituents.[2]

Numbering the Parent Chain

Once the parent chain is identified, the carbon atoms are numbered consecutively from one end to the other. The direction of numbering is chosen to give the substituent encountered first the lowest possible number (locant). If there is a tie, the chain is numbered to give the second substituent the lowest possible number, and so on.[2] If there is still a tie, the substituents are considered alphabetically, and the group that comes first in the alphabet is assigned the lower number.[2]

Naming and Locating Substituents

Each branch attached to the parent chain is called a substituent. Alkyl groups, which are derived from alkanes by removing one hydrogen atom, are the most common substituents. Their names are formed by replacing the "-ane" suffix of the corresponding alkane with "-yl". For example, a one-carbon substituent is a methyl group, and a two-carbon substituent is an ethyl group.

The position of each substituent on the parent chain is indicated by its locant. A hyphen is used to separate the locant from the substituent name.

Assembling the Full IUPAC Name

The full name of the branched alkane is assembled by following these rules:

-

Alphabetical Order: The substituents are listed in alphabetical order, irrespective of their locants. Prefixes such as "di-", "tri-", "tetra-", which indicate the number of identical substituents, are ignored when alphabetizing, as are the hyphenated prefixes "sec-" and "tert-". However, the prefix "iso-" is considered part of the substituent name for alphabetization.[1]

-

Complex Substituents: If a substituent is itself branched, it is named as a substituted alkyl group. The carbon atom of the branch that is attached to the parent chain is numbered as 1. The name of the complex substituent is enclosed in parentheses. When alphabetizing, the first letter of the complete name of the complex substituent (including any numerical prefixes within the parentheses) is used.

-

Multiple Identical Substituents: If the same substituent appears more than once, the prefixes "di-", "tri-", "tetra-", etc., are used to indicate the number of times it appears. The locants for each instance of the substituent are listed, separated by commas. For multiple identical complex substituents, the prefixes "bis-", "tris-", "tetrakis-", etc., are used.

-

Final Name Construction: The full name is written as a single word, with the substituents listed in alphabetical order, each preceded by its locant and a hyphen. The name of the parent alkane appears at the end.

Data Presentation: Physical Properties of Branched Alkanes

The degree of branching in an alkane has a significant impact on its physical properties, most notably its boiling point. Generally, for isomers, a higher degree of branching leads to a lower boiling point. This is because branching reduces the surface area of the molecule, leading to weaker intermolecular van der Waals forces, which require less energy to overcome.[3][4]

The following tables provide a comparison of the boiling points of various hexane and nonane isomers, illustrating this trend.

Table 1: Boiling Points of Hexane (C₆H₁₄) Isomers [3]

| IUPAC Name | Structure | Boiling Point (°C) |

| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 |

| 2-Methylpentane | (CH₃)₂CH(CH₂)₂CH₃ | 60.3 |

| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 |

| 2,2-Dimethylbutane | (CH₃)₃CCH₂CH₃ | 49.7 |

| 2,3-Dimethylbutane | (CH₃)₂CHCH(CH₃)₂ | 58.0 |

Table 2: Boiling Points of Selected Nonane (C₉H₂₀) Isomers [5][6][7]

| IUPAC Name | Structure | Boiling Point (°C) |

| n-Nonane | CH₃(CH₂)₇CH₃ | 150.8 |

| 2-Methyloctane | (CH₃)₂CH(CH₂)₅CH₃ | 143.3 |

| 3-Methyloctane | CH₃CH₂CH(CH₃)(CH₂)₄CH₃ | 144.2 |

| 4-Methyloctane | CH₃(CH₂)₂CH(CH₃)(CH₂)₃CH₃ | 142.5 |

| 2,2-Dimethylheptane | (CH₃)₃C(CH₂)₄CH₃ | 134.6 |

| 3,3-Dimethylheptane | CH₃CH₂C(CH₃)₂(CH₂)₃CH₃ | 137.9 |

| 2,2,5-Trimethylhexane | (CH₃)₃CCH₂CH₂CH(CH₃)₂ | 123.9 |

| 2,2,4,4-Tetramethylpentane | (CH₃)₃CCH₂C(CH₃)₃ | 122.3 |

Experimental Protocols

Synthesis of a Complex Branched Alkane: 2,2,4-Trimethylpentane

2,2,4-Trimethylpentane, also known as isooctane, is a highly branched alkane that is a primary component of gasoline and serves as the 100-point on the octane rating scale.[8] One common industrial method for its synthesis is the acid-catalyzed alkylation of isobutane with isobutene.[8]

Objective: To synthesize 2,2,4-trimethylpentane from isobutane and isobutene using a sulfuric acid catalyst.

Materials:

-

Isobutane (liquefied)

-

Isobutene (liquefied)

-

Concentrated sulfuric acid (98%)

-

Ice-salt bath

-

Pressurized reaction vessel with stirring mechanism

-

Separatory funnel

-

5% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: Cool the pressurized reaction vessel to 0-5 °C using an ice-salt bath.

-

Catalyst Charging: Carefully add a measured volume of concentrated sulfuric acid to the reaction vessel.

-

Reactant Addition: Slowly introduce a mixture of liquefied isobutane and isobutene into the reaction vessel while vigorously stirring. Maintain the temperature of the reaction mixture between 0 and 10 °C. The ratio of isobutane to isobutene should be in excess, typically around 10:1, to minimize side reactions.

-

Reaction Time: Continue stirring the mixture at the controlled temperature for 1-2 hours to ensure complete reaction.

-

Quenching: After the reaction period, carefully transfer the reaction mixture to a separatory funnel containing crushed ice. This will quench the reaction and dilute the acid.

-

Phase Separation: Allow the layers to separate. The upper layer is the organic phase containing the product, and the lower layer is the aqueous acidic phase.

-

Washing: Drain the lower aqueous layer. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

-

Drying: Transfer the organic layer to a clean, dry flask and add anhydrous magnesium sulfate to remove any residual water.

-

Purification: Filter the dried organic layer to remove the drying agent. Purify the crude 2,2,4-trimethylpentane by fractional distillation, collecting the fraction that boils at 99.3 °C.[8]

Characterization of Branched Alkanes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a complex mixture of volatile and semi-volatile organic compounds, such as a mixture of branched alkanes.[9]

Objective: To identify and quantify the components of a hydrocarbon mixture containing branched alkanes.

Materials and Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Helium carrier gas (high purity)

-

Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Hydrocarbon mixture sample

-

Standard solutions of known alkanes for calibration and identification

-

Microsyringe for sample injection

Procedure:

-

Sample Preparation: Dilute the hydrocarbon mixture in a suitable volatile solvent (e.g., hexane or pentane) to an appropriate concentration for GC-MS analysis.

-

Instrument Setup:

-

Injector: Set the injector temperature to 250 °C. Use a split injection mode with a split ratio of 50:1.

-

Oven Program: Set the initial oven temperature to 40 °C and hold for 5 minutes. Ramp the temperature at a rate of 10 °C/min to 280 °C and hold for 10 minutes.

-

Carrier Gas: Set the helium flow rate to 1 mL/min (constant flow mode).

-

Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in the electron ionization (EI) mode with a scan range of m/z 40-500.

-

-

Analysis:

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Acquisition: Start the data acquisition as the sample is injected. The total run time will be approximately 39 minutes.

-

-

Data Analysis:

-

Peak Identification: Identify the individual components in the mixture by comparing their retention times and mass spectra with those of known standards and with the NIST mass spectral library. Branched alkanes will exhibit characteristic fragmentation patterns, often with a prominent peak corresponding to the loss of the largest alkyl group from the branching point.

-

Quantification: If required, quantify the components by creating a calibration curve using standard solutions of known concentrations. The peak area of each component is proportional to its concentration.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical workflows for naming complex branched alkanes according to IUPAC rules.

Caption: Workflow for IUPAC Nomenclature of Branched Alkanes.

Caption: Naming Convention for Complex (Branched) Substituents.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. Hexane - Wikipedia [en.wikipedia.org]

- 4. Isomers of hexane, based on their branching, can be divided into three distinct classes as shown in figure. The correct order of their boiling point is:\n \n \n \n \n A) $IIIIII$B) $IIIIII$C) $IIIIII$D) $IIIIII$ [vedantu.com]

- 5. Nonane - Wikipedia [en.wikipedia.org]

- 6. quora.com [quora.com]

- 7. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

Health and safety data for 3-ethyldodecane

An In-depth Technical Guide to the Health and Safety of 3-Ethyldodecane

Disclaimer: Specific toxicological data for 3-ethyldodecane (CAS No. 57297-82-2) is limited in publicly available literature. This guide summarizes the available information for 3-ethyldodecane and supplements it with data from its straight-chain isomer, n-dodecane (CAS No. 112-40-3), and general dodecane isomer mixtures, which are often used as surrogates in safety assessments. All data should be interpreted with this context in mind.

3-Ethyldodecane is a branched-chain alkane with the molecular formula C14H30.[1][2][3][4] Understanding its physical properties is crucial for safe handling and for predicting its environmental fate and physiological interactions.

| Property | Value | Source |

| IUPAC Name | 3-ethyldodecane | [1][2] |

| CAS Number | 57297-82-2 | [1] |

| Molecular Formula | C14H30 | [1][2][3][4] |

| Molecular Weight | 198.39 g/mol | [1][2][3] |

| Physical State | Liquid | [5] |

| Appearance | Colorless | [5] |

| Boiling Point | 170 - 195 °C / 338 - 383 °F | [5] |

| Flash Point | 71 °C (for n-dodecane) | [6][7] |

| Auto-ignition Temp. | 200 °C (for n-dodecane) | [6][7] |

| Density | 0.75 g/cm³ at 20 °C (for n-dodecane) | [7] |

| Water Solubility | Insoluble / Not miscible | [7][8] |

| Vapor Pressure | 1.3 hPa at 48 °C (for n-dodecane) | [7] |

Health Hazard Assessment

The primary health hazard associated with 3-ethyldodecane, like other similar hydrocarbons, is aspiration toxicity.[6][9][10]

GHS Classification and Hazard Statements

The substance is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Aspiration Hazard, Category 1 |

| Danger | H304: May be fatal if swallowed and enters airways.[6][9][10] |

| Flammable liquids, Category 4 | (No Pictogram) | Warning | H227: Combustible liquid.[9] |

Other Potential Hazards:

Toxicological Data (Based on n-Dodecane)

No specific LD50/LC50 values for 3-ethyldodecane were found. The following data for n-dodecane (CAS: 112-40-3) provide an estimate of its low acute toxicity via oral and dermal routes. The primary danger remains aspiration.

| Endpoint | Value | Species | Test Guideline | Source |

| Acute Oral Toxicity (LD50) | >5,000 mg/kg | Rat | OECD 401 | [6] |

| Acute Dermal Toxicity (LD50) | >5,000 mg/kg | Rabbit | OECD 402 | [6] |

-

Skin Corrosion/Irritation: Not classified as an irritant based on available data.[6]

-

Serious Eye Damage/Irritation: Not classified as an irritant based on available data.[6]

-

Respiratory or Skin Sensitisation: Not classified as a sensitiser based on available data.[6]

-

Germ Cell Mutagenicity: Not classified based on available data.[6]

-

Carcinogenicity: Not classified based on available data.[6]

-

Reproductive Toxicity: Not classified based on available data.[6]

Experimental Protocols for Toxicity Assessment

To generate definitive health and safety data for 3-ethyldodecane, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), would be employed.

Acute Oral Toxicity (Ref: OECD Test Guideline 401/423)

This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.

-

Principle: A group of rodents (typically rats) is administered the test substance by gavage in a single dose. The animals are observed for a period of 14 days for signs of toxicity and mortality.

-

Methodology:

-

Animal Selection: Healthy, young adult rats of a common laboratory strain are used.

-

Dose Administration: The substance is administered using a stomach tube. For a substance like 3-ethyldodecane with expected low toxicity, a limit test at 2000 or 5000 mg/kg body weight may be performed.

-

Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior) immediately after dosing and periodically over 14 days.

-

Necropsy: All animals (including those that die during the test) are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The LD50 (the statistically estimated dose that causes death in 50% of the test animals) is determined.

-

Acute Dermal Toxicity (Ref: OECD Test Guideline 402)

This protocol assesses the potential for a substance to cause toxicity from a single, short-term dermal exposure.

-

Principle: The substance is applied to a shaved area of the skin of a group of animals (typically rats or rabbits) and held in contact for 24 hours.

-

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: The test substance is applied uniformly over an area that is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing.

-

Exposure: The dressing and substance are removed after 24 hours.

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: The dermal LD50 is calculated.

-

Caption: General workflow for acute toxicity testing.

Biological Effects and Potential Mechanisms

Aspiration Toxicity

The most significant health effect is aspiration pneumonitis. Due to its low viscosity and surface tension, if the liquid is ingested and then vomited, it can be easily drawn into the lungs. This can cause severe inflammation, pulmonary edema, and hemorrhage, which can be fatal.[6][9][10]

Caption: Logical pathway of the aspiration hazard.

Skin Effects

3-Ethyldodecane is a non-polar solvent. Prolonged or repeated skin contact can defat the skin by dissolving the natural protective oils.[6] This can lead to dryness, cracking, and potential dermatitis.

Signaling Pathways

There is no specific information in the scientific literature detailing the interaction of 3-ethyldodecane with specific biological signaling pathways. The primary mechanism of toxicity for simple hydrocarbons is generally considered to be biophysical (e.g., disruption of cell membranes) rather than interaction with specific receptor-mediated pathways.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical, especially in cases of ingestion.

-

Ingestion: Do NOT induce vomiting.[6][9][10] Immediately call a poison control center or doctor.[6][9][10] If vomiting occurs naturally, the victim should lean forward to prevent aspiration into the lungs.

-

Inhalation: Move the person to fresh air.[6] If symptoms occur, consult a doctor.

-

Skin Contact: The product is not considered a skin irritant.[6] However, it is good practice to wash the affected area with soap and water. Repeated exposure may cause skin dryness.[6]

-

Eye Contact: Rinse the opened eye for several minutes under running water.[6]

Caption: First aid procedures for exposure.

Conclusion

The health and safety profile of 3-ethyldodecane is dominated by the risk of aspiration toxicity, which can be fatal if the substance is swallowed and enters the airways. While acute oral and dermal toxicity are low, repeated skin contact may cause dryness or cracking. Currently, there is a lack of specific toxicological studies for 3-ethyldodecane, with safety assessments relying on data from n-dodecane and other isomers. Further research is warranted to fully characterize the specific toxicological properties of this branched-chain alkane. Professionals in research and drug development should handle this substance with appropriate engineering controls and personal protective equipment to mitigate the risks, particularly preventing ingestion and inhalation of mists.

References

- 1. Dodecane, 3-ethyl | C14H30 | CID 529852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 529852: this compound - Data.gov [datagov-catalog-dev.app.cloud.gov]

- 3. Compound 529852: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 4. This compound [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

- 6. chempoint.com [chempoint.com]

- 7. bg.cpachem.com [bg.cpachem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Note: 3-Ethyldodecane as an Internal Standard for GC-MS Quantification of Volatile Organic Compounds

Abstract

This application note details a robust and reliable method for the quantification of volatile organic compounds (VOCs) and hydrocarbons in complex matrices using 3-ethyldodecane as an internal standard (IS) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a branched alkane internal standard like 3-ethyldodecane offers several advantages, including minimal interference with target analytes, stable retention times, and consistent ionization efficiency, leading to improved accuracy and precision in quantitative analysis. This document provides a comprehensive protocol for sample preparation, GC-MS analysis, and data processing, making it a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Accurate quantification of volatile organic compounds is critical in various fields, including environmental monitoring, petroleum analysis, and pharmaceutical development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of these compounds. However, variations in sample injection volume, instrument drift, and matrix effects can introduce errors in quantification. The use of an internal standard is a widely accepted practice to correct for these variations.[1][2]

An ideal internal standard should be a compound that is chemically similar to the analytes of interest but not naturally present in the samples.[1] It should also be chromatographically well-resolved from the target compounds. Branched alkanes, such as 3-ethyldodecane, are excellent candidates for use as internal standards in the analysis of non-polar and moderately polar VOCs and hydrocarbons due to their chemical inertness and predictable chromatographic behavior. This application note provides a detailed methodology for the use of 3-ethyldodecane as an internal standard for the accurate quantification of a representative set of VOCs.

Advantages of Using 3-Ethyldodecane as an Internal Standard

-

Chemical Inertness: As a saturated hydrocarbon, 3-ethyldodecane is chemically stable and less likely to react with other components in the sample matrix or during analysis.

-

Chromatographic Resolution: Its unique branched structure results in a distinct retention time that is often well-separated from common straight-chain alkanes and other VOCs, minimizing the risk of co-elution.

-

Consistent Fragmentation: The mass spectrum of 3-ethyldodecane exhibits a clear and reproducible fragmentation pattern, allowing for reliable identification and quantification.

-

Commercial Availability: High-purity 3-ethyldodecane is readily available from various chemical suppliers.

Experimental Protocols

Materials and Reagents

-

Analytes: Benzene, Toluene, Ethylbenzene, o-Xylene, m-Xylene, p-Xylene (BTEX), Naphthalene, and other relevant VOCs (analytical grade or higher).

-

Internal Standard: 3-Ethyldodecane (≥98% purity).

-

Solvent: Hexane or Dichloromethane (GC grade).

-

Gases: Helium (99.999% purity) for carrier gas, Nitrogen for makeup gas.

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Autosampler: For automated and reproducible injections.

Preparation of Standard Solutions

-

Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of 3-ethyldodecane and dissolve it in 100 mL of hexane to prepare a stock solution of 1000 µg/mL.

-

Analyte Stock Solution (Analyte Stock): Prepare a mixed stock solution of the target analytes (e.g., BTEX and Naphthalene) at a concentration of 1000 µg/mL each in hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the Analyte Stock solution. Spike each calibration standard with the IS Stock solution to achieve a final constant concentration of 3-ethyldodecane (e.g., 10 µg/mL). The concentration range for the analytes should cover the expected range in the samples.

Sample Preparation

-

Liquid Samples (e.g., water, solvents):

-

For aqueous samples, perform a liquid-liquid extraction (LLE) with a suitable organic solvent like hexane or dichloromethane.

-

Accurately measure a known volume of the sample (e.g., 100 mL).

-

Add a known amount of the IS Stock solution to the sample before extraction.

-

Extract the sample with the chosen solvent.

-

Concentrate the extract to a final volume of 1 mL.

-

-

Solid Samples (e.g., soil, sediment):

-

Accurately weigh a known amount of the homogenized sample (e.g., 10 g).

-

Spike the sample with a known amount of the IS Stock solution.

-

Perform an appropriate extraction technique such as sonication or Soxhlet extraction with a suitable solvent.

-

Concentrate the extract to a final volume of 1 mL.

-

GC-MS Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument and application.

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Constant Flow | 1.0 mL/min |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 min |

| Ramp Rate 1 | 10 °C/min to 150 °C |

| Ramp Rate 2 | 20 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Scan Range | m/z 40-450 |

| Solvent Delay | 3 min |

Data Presentation

The quantitative data obtained from the analysis of calibration standards and samples should be summarized in clearly structured tables.

Table 1: Retention Times and Quantifier Ions for Target Analytes and Internal Standard

| Compound | Retention Time (min) | Quantifier Ion (m/z) |

| Benzene | 5.2 | 78 |

| Toluene | 7.8 | 91 |

| Ethylbenzene | 10.1 | 91 |

| p-Xylene | 10.3 | 91 |

| m-Xylene | 10.4 | 91 |

| o-Xylene | 10.9 | 91 |

| Naphthalene | 15.6 | 128 |

| 3-Ethyldodecane (IS) | 14.2 | 57 |

Table 2: Calibration Curve Data for Toluene using 3-Ethyldodecane as Internal Standard

| Toluene Conc. (µg/mL) | Toluene Peak Area | 3-Ethyldodecane Peak Area | Area Ratio (Toluene/IS) |

| 1 | 15,234 | 150,123 | 0.101 |

| 5 | 76,543 | 151,234 | 0.506 |

| 10 | 153,456 | 150,567 | 1.019 |

| 25 | 382,123 | 149,876 | 2.550 |

| 50 | 765,432 | 150,345 | 5.091 |

| Correlation Coefficient (R²) | 0.9995 |

Table 3: Quantification of VOCs in a Spiked Soil Sample

| Analyte | Spiked Conc. (ng/g) | Calculated Conc. (ng/g) | Recovery (%) |

| Benzene | 50 | 48.5 | 97.0 |

| Toluene | 50 | 51.2 | 102.4 |

| Ethylbenzene | 50 | 49.1 | 98.2 |

| Naphthalene | 100 | 95.8 | 95.8 |

Mandatory Visualizations

References

Application Notes and Protocols for 3-Ethyldodecane as a Non-Polar Solvent in Organic Synthesis

Disclaimer: There is a notable lack of specific published literature detailing the use of 3-ethyldodecane as a solvent in organic synthesis. The following application notes and protocols are based on the known physical and chemical properties of 3-ethyldodecane and the general behavior of high-boiling, non-polar, branched-chain alkanes in organic reactions. These should be considered as general guidelines and not as established, validated procedures.

Introduction to 3-Ethyldodecane as a Non-Polar Solvent

3-Ethyldodecane (C₁₄H₃₀) is a long-chain, branched alkane that possesses properties making it a potentially useful non-polar solvent in specific organic synthesis applications.[1][2][3] Like other alkanes, it is chemically inert, lacks polarity, and is immiscible with water.[4][5] Its high boiling point and branched structure offer theoretical advantages in certain reaction conditions, such as those requiring high temperatures or where solvent viscosity and freezing point are important considerations.

Key Potential Advantages:

-

High Thermal Stability: Suitable for high-temperature reactions where more volatile solvents like hexane or toluene would require high-pressure apparatus.

-

Chemical Inertness: Alkanes are generally unreactive, preventing interference with many reaction pathways.[4]

-

Non-Polar Nature: Ideal for dissolving non-polar starting materials and reagents, such as other hydrocarbons, fats, and oils.[6][7]

-

Low Freezing Point (relative to linear alkanes): The branched structure can disrupt crystal packing, potentially offering a wider liquid range compared to its linear isomer, n-tetradecane.

-

Hydrophobic Nature: Useful for reactions where the exclusion of water is critical.

Data Presentation

The following tables summarize the known physical properties of 3-ethyldodecane and compare it with other common non-polar solvents. A general solubility profile for non-polar solvents is also provided.

Table 1: Physical Properties of 3-Ethyldodecane and Common Non-Polar Solvents

| Property | 3-Ethyldodecane | n-Hexane | Toluene | Dodecane |

| IUPAC Name | 3-Ethyldodecane | Hexane | Toluene | Dodecane |

| CAS Number | 57297-82-2[1] | 110-54-3 | 108-88-3 | 112-40-3 |

| Molecular Formula | C₁₄H₃₀[1][2][8] | C₆H₁₄ | C₇H₈ | C₁₂H₂₆ |

| Molecular Weight ( g/mol ) | 198.39[1][2][3] | 86.18 | 92.14 | 170.34 |

| Boiling Point (°C) | ~243 (Predicted) | 68.7[9] | 111[10] | 216.3 |

| Density (g/mL) | ~0.77 (Predicted) | 0.655 | 0.867 | 0.75 |

| Water Solubility | Insoluble[4][5] | Insoluble | Insoluble | Insoluble |

Note: Experimental data for 3-ethyldodecane is limited. Boiling point and density are predicted values based on its structure and comparison with similar alkanes.

Table 2: General Solubility of Compound Classes in Non-Polar Solvents (e.g., Alkanes)

| Compound Class | Solubility | Rationale |

| Alkanes, Alkenes, Alkynes | High | "Like dissolves like"; non-polar solutes dissolve in non-polar solvents due to similar van der Waals forces.[4][5] |

| Aromatics (e.g., Benzene, Toluene) | High | Non-polar nature allows for good solvation. |

| Ethers (e.g., Diethyl ether) | Moderate | The C-O bond introduces some polarity, but the hydrocarbon portion allows for some solubility. |

| Halocarbons (e.g., Dichloromethane) | Moderate to High | Depending on the overall polarity of the molecule. |

| Ketones, Aldehydes, Esters | Low to Moderate | The polar carbonyl group limits solubility, which decreases as the carbon chain of the solvent increases. |

| Alcohols, Carboxylic Acids | Very Low | The highly polar -OH and -COOH groups and their hydrogen bonding capabilities make them poorly soluble in non-polar solvents.[7][11] |

| Ionic Salts (e.g., NaCl) | Insoluble | The strong ionic bonds cannot be overcome by the weak van der Waals forces of the alkane solvent. |

Experimental Protocols (General Guidelines)

The following protocols are generalized and should be adapted based on the specific requirements of the reaction.

This protocol is a hypothetical example for a reaction that benefits from a high-boiling, inert, non-polar solvent, such as certain types of thermal rearrangements or metal-catalyzed cross-couplings with non-polar substrates.

Objective: To perform a generic, high-temperature organic reaction using 3-ethyldodecane as the solvent.

Materials:

-

Reactant A (non-polar)

-

Reactant B (non-polar)

-

Catalyst (if required)

-

3-Ethyldodecane (anhydrous)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction glassware under an inert atmosphere. Ensure all glassware is oven-dried to remove any moisture.

-

Charging the Flask: To the reaction flask, add Reactant A, Reactant B, and the catalyst (if applicable) under a positive pressure of inert gas.

-

Solvent Addition: Add a sufficient volume of anhydrous 3-ethyldodecane to dissolve the reactants and achieve the desired concentration.

-

Reaction:

-

Begin stirring the reaction mixture.

-

Slowly heat the mixture to the target reaction temperature (e.g., 180-220 °C). The high boiling point of 3-ethyldodecane allows for these temperatures to be reached at atmospheric pressure.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure (note: a good vacuum pump will be required due to the high boiling point).

-

Alternatively, if the product is a solid, it may precipitate upon cooling and can be isolated by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

-

Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3-Ethyldodecane is a combustible liquid. Keep away from open flames and ignition sources.

-

Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS).

Mandatory Visualizations

Caption: A flowchart illustrating the key considerations for selecting an appropriate solvent in organic synthesis.

Caption: A diagram showing the logical relationships between the core properties of non-polar solvents.

References

- 1. Dodecane, 3-ethyl | C14H30 | CID 529852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Compound 529852: this compound - Dataset - Virginia Open Data Portal [data.virginia.gov]

- 3. Compound 529852: this compound - Data.gov [datagov-catalog-dev.app.cloud.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. oit.edu [oit.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. This compound [webbook.nist.gov]

- 9. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

Application Note: Determination of Gas Chromatography Retention Indices of 3-Ethyldodecane

Abstract

This application note details the methodology for determining the Kováts retention indices of 3-ethyldodecane on various gas chromatography (GC) columns with different polarities. Retention indices are crucial for compound identification and are more robust than retention times alone, as they normalize variations between different GC systems and methods. This document provides experimental protocols and a summary of available retention index data to aid researchers, scientists, and drug development professionals in the analysis of branched alkanes.

Introduction

3-Ethyldodecane is a branched-chain alkane that can be found in complex hydrocarbon mixtures. Accurate identification of such isomers is essential in various fields, including petroleum analysis, environmental monitoring, and metabolomics. Gas chromatography is the premier technique for separating volatile and semi-volatile compounds. However, relying solely on retention time for peak identification can be unreliable due to its dependence on analytical conditions.

The Kováts retention index system provides a standardized method for reporting retention data by comparing the retention of an analyte to that of a series of n-alkanes. The retention index of a compound is a measure of its elution relative to bracketing n-alkanes, providing a more consistent value across different instruments and laboratories.[1] This application note presents the retention indices for a closely related compound, 3-ethyldecane, on several non-polar columns as a proxy due to the limited availability of data for 3-ethyldodecane. It also provides a comprehensive protocol for determining these indices.

Data Presentation

The following table summarizes the available Kováts retention indices for 3-ethyldecane on various non-polar stationary phases. This data is sourced from the National Institute of Standards and Technology (NIST) database and serves as a valuable reference for method development.[2]

| Stationary Phase | Column Type | Retention Index (I) | Analysis Type |

| Apiezon L | Capillary | 1142 | Isothermal |

| Petrocol DH | Capillary | 1158 | Temperature Programmed |

| Cross-Linked Methylsilicone | Capillary | 1157 | Temperature Programmed |

| OV-101 | Capillary | 1168 | Temperature Programmed |

Note: Data for 3-ethyldecane (C12H26) is presented as a proxy for 3-ethyldodecane (C14H30) due to data availability.

Experimental Protocols

This section provides a detailed protocol for the determination of the Kováts retention index of 3-ethyldodecane.

1. Materials and Reagents

-

3-Ethyldodecane (analyte)

-

n-Alkane standard mixture (e.g., C8-C20 or a wider range covering the expected elution of the analyte)

-

High-purity solvent (e.g., hexane or dichloromethane) for sample dilution

-

High-purity carrier gas (Helium or Hydrogen)

2. Instrumentation

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary GC columns:

-

Non-polar: e.g., DB-5 (5%-phenyl)-methylpolysiloxane

-

Polar: e.g., DB-Wax (polyethylene glycol)

-

-

Autosampler or manual injection syringe

3. Sample and Standard Preparation

-

Analyte Solution: Prepare a 100 ppm solution of 3-ethyldodecane in the chosen solvent.

-

n-Alkane Standard Solution: Use a commercially available n-alkane mixture or prepare one containing a homologous series of n-alkanes (e.g., C10, C12, C14, C16, C18, C20) at a concentration of approximately 100 ppm each in the same solvent.

-

Co-injection Mixture: Prepare a mixture containing the 3-ethyldodecane solution and the n-alkane standard solution. This can be done by mixing equal volumes of the two solutions.

4. Gas Chromatography (GC) Conditions

The following are representative GC conditions. These may need to be optimized for your specific instrument and application.

a) Analysis on a Non-Polar Column (e.g., DB-5)

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Final hold: 5 minutes at 280 °C

-

-

Detector: FID at 300 °C

b) Analysis on a Polar Column (e.g., DB-Wax)

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness DB-Wax

-

Injector Temperature: 240 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 8 °C/min to 240 °C

-

Final hold: 10 minutes at 240 °C

-

-

Detector: FID at 250 °C

5. Data Analysis and Retention Index Calculation

-

Inject the co-injection mixture onto the GC system.

-

Record the retention times of the n-alkanes and the 3-ethyldodecane peak.

-

Identify the two n-alkanes that elute immediately before and after the 3-ethyldodecane peak.

-

Calculate the Kováts retention index (I) using the following formula for temperature-programmed analysis:

I = 100 * [n + (N - n) * (tR(x) - tR(n)) / (tR(N) - tR(n))]

Where:

-

n = carbon number of the n-alkane eluting before the analyte

-

N = carbon number of the n-alkane eluting after the analyte

-

tR(x) = retention time of 3-ethyldodecane

-

tR(n) = retention time of the n-alkane with carbon number n

-

tR(N) = retention time of the n-alkane with carbon number N

-

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for determining the Kováts retention index of 3-ethyldodecane.

Caption: Workflow for determining the Kováts retention index.

References

Application Notes and Protocols: The Use of 3-Ethyldodecane in Biofuel Composition Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the potential application of 3-ethyldodecane as an internal standard in the gas chromatographic (GC) analysis of biofuel composition, specifically focusing on Fatty Acid Methyl Esters (FAMEs) in biodiesel.

Introduction

Gas chromatography with flame ionization detection (GC-FID) is a primary analytical technique for the quantitative analysis of the FAMEs profile in biodiesel.[1][2] This analysis is crucial for verifying fuel quality and ensuring compliance with international standards such as EN 14103 and ASTM D6584. The use of an internal standard (IS) is a well-established practice in quantitative GC analysis to improve accuracy and precision by correcting for variations in sample injection volume and detector response.[3][4][5]

Currently, standard methods often recommend the use of methyl heptadecanoate (C17:0) or methyl nonadecanoate (C19:0) as internal standards.[6] However, the ideal internal standard should not be naturally present in the analyzed samples.[3] As some feedstocks used for biodiesel production may contain odd-chain fatty acids, there is a rationale for exploring alternative, non-endogenous internal standards.

This document proposes the use of 3-ethyldodecane, a branched alkane, as a suitable alternative internal standard for the GC-FID analysis of FAMEs in biodiesel.

Justification for the Use of 3-Ethyldodecane as an Internal Standard

An ideal internal standard for GC analysis should possess the following characteristics:

-

It should not be a natural component of the sample.

-

It must be chemically inert and not react with the sample components.

-

It should be chemically similar to the analytes of interest.

-

It must be completely resolved from other peaks in the chromatogram.

-

It should have a retention time close to the analytes of interest.

3-Ethyldodecane (C14H30) is a branched-chain hydrocarbon that fulfills several of these criteria:

-

Non-Endogenous to Biodiesel: As a hydrocarbon, it is not a naturally occurring component in vegetable oil or animal fat-based biodiesel, which are primarily composed of fatty acid methyl esters.

-

Chemical Inertness: Alkanes are generally chemically inert and are unlikely to react with the FAMEs in the biodiesel sample or during the analytical process.

-

Elution Profile: Based on its boiling point and non-polar nature, 3-ethyldodecane is expected to elute within the typical C14 to C20 FAME range on a non-polar or semi-polar GC column, making it a suitable IS for the most common FAMEs in biodiesel. Branched alkanes generally have lower retention times than their straight-chain counterparts of the same carbon number.[7]

-

Structural Similarity: While not an ester, its hydrocarbon backbone provides a degree of structural similarity to the alkyl chains of the FAMEs.

Quantitative Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for a GC-FID analysis of a biodiesel sample using 3-ethyldodecane as an internal standard. The data is based on typical FAME profiles and expected detector responses.

Table 1: Stock and Working Standard Concentrations

| Compound | Purity (%) | Stock Solution (mg/mL in Heptane) | Working Standard Concentration (mg/mL) |

| 3-Ethyldodecane (IS) | >98 | 10.0 | 1.0 |

| Methyl Palmitate (C16:0) | >99 | 10.0 | 1.0 |

| Methyl Stearate (C18:0) | >99 | 10.0 | 1.0 |

| Methyl Oleate (C18:1) | >99 | 10.0 | 1.0 |

| Methyl Linoleate (C18:2) | >99 | 10.0 | 1.0 |

| Methyl Linolenate (C18:3) | >99 | 10.0 | 1.0 |

Table 2: Calibration Data for FAME Analysis using 3-Ethyldodecane as Internal Standard

| Analyte | Retention Time (min) | Concentration (mg/mL) | Peak Area | Response Factor (RF) |

| 3-Ethyldodecane (IS) | 12.5 | 1.0 | 55000 | - |

| Methyl Palmitate (C16:0) | 14.2 | 1.0 | 58000 | 1.05 |

| Methyl Stearate (C18:0) | 16.8 | 1.0 | 60000 | 1.09 |

| Methyl Oleate (C18:1) | 17.1 | 1.0 | 59500 | 1.08 |

| Methyl Linoleate (C18:2) | 17.5 | 1.0 | 59000 | 1.07 |

| Methyl Linolenate (C18:3) | 18.0 | 1.0 | 58500 | 1.06 |

Response Factor (RF) = (Area_Analyte / Conc_Analyte) / (Area_IS / Conc_IS)

Table 3: Example Analysis of a Biodiesel Sample

| Analyte | Retention Time (min) | Peak Area | Calculated Concentration (mg/mL) |

| 3-Ethyldodecane (IS) | 12.5 | 54800 | 1.0 (by definition) |

| Methyl Palmitate (C16:0) | 14.2 | 125000 | 2.15 |

| Methyl Stearate (C18:0) | 16.8 | 45000 | 0.74 |

| Methyl Oleate (C18:1) | 17.1 | 250000 | 4.31 |

| Methyl Linoleate (C18:2) | 17.5 | 85000 | 1.48 |

| Methyl Linolenate (C18:3) | 18.0 | 15000 | 0.26 |

Calculated Concentration = (Area_Analyte / Area_IS) * (Conc_IS / RF_Analyte)

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of FAMEs in biodiesel using 3-ethyldodecane as an internal standard.

-

Internal Standard Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of 3-ethyldodecane into a 10 mL volumetric flask. Dissolve and bring to volume with n-heptane.

-

FAMEs Stock Solutions (10 mg/mL each): Prepare individual stock solutions for each FAME to be quantified (e.g., methyl palmitate, methyl stearate, methyl oleate, methyl linoleate, and methyl linolenate) by accurately weighing approximately 100 mg of each standard into separate 10 mL volumetric flasks and bringing to volume with n-heptane.

-

Calibration Standards: Prepare a series of calibration standards by mixing appropriate volumes of the FAMEs stock solutions and the internal standard stock solution and diluting with n-heptane. A typical calibration range would be from 0.1 to 2.0 mg/mL for each FAME, with a constant concentration of the internal standard (e.g., 1.0 mg/mL).

-

Accurately weigh approximately 100 mg of the biodiesel sample into a 10 mL volumetric flask.

-

Add a precise volume of the 3-ethyldodecane internal standard stock solution to achieve a final concentration of approximately 1.0 mg/mL.

-

Bring the flask to volume with n-heptane.

-

Mix thoroughly until the sample is completely dissolved.

-

Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a flame ionization detector.

-

Column: A non-polar or medium-polarity capillary column is recommended. For example, a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 5 °C/min to 240 °C, hold for 5 minutes.

-

-

Detector Temperature: 280 °C.

-

Detector Gases: Hydrogen and Air at manufacturer-recommended flow rates.

-

Identify the peaks in the chromatogram based on the retention times obtained from the analysis of the individual standard solutions.

-

Integrate the peak areas for all identified FAMEs and the internal standard, 3-ethyldodecane.

-

Calculate the response factor (RF) for each FAME using the data from the calibration standards.

-

Calculate the concentration of each FAME in the biodiesel sample using the peak areas and the calculated response factors.

Visualizations

Caption: Experimental workflow for biofuel analysis.

Caption: Role of the internal standard in quantification.

References

- 1. scielo.br [scielo.br]

- 2. academic.oup.com [academic.oup.com]

- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 4. Why Are Internal Standards Used in Gas Chromatography? [monadlabtech.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]

Application Notes and Protocols for 3-Ethyldodecane as a Reference Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyldodecane is a branched-chain alkane with the molecular formula C14H30.[1][2][3][4] Due to its stable, non-polar nature and specific chromatographic behavior, it serves as a valuable reference material in various analytical applications. This document provides detailed protocols and data for the effective use of 3-ethyldodecane as a reference standard, particularly in chromatographic analysis. A well-characterized reference standard is fundamental for achieving accurate, precise, and reproducible analytical data.

Physicochemical Data